![molecular formula C13H12O3 B1330893 4,8-Dimethoxy-1-naphthaldehyde CAS No. 69833-11-0](/img/structure/B1330893.png)
4,8-Dimethoxy-1-naphthaldehyde
Overview
Description
4,8-Dimethoxy-1-naphthaldehyde is a chemical compound with the molecular formula C13H12O3 . It has a molecular weight of 216.24 .
Synthesis Analysis
Based on acetyl migration, an efficient synthesis of 4,8-dimethoxy-1-naphthol has been achieved with high overall yield . The reaction conditions were mild and the workup of each step was much simpler .Molecular Structure Analysis
The molecular structure of 4,8-Dimethoxy-1-naphthaldehyde consists of 13 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C13H12O3/c1-15-11-7-6-9(8-14)13-10(11)4-3-5-12(13)16-2/h3-8H,1-2H3 .Physical And Chemical Properties Analysis
4,8-Dimethoxy-1-naphthaldehyde is a solid at room temperature . It has a molecular weight of 216.24 .Scientific Research Applications
I conducted a search for the scientific research applications of “4,8-Dimethoxy-1-naphthaldehyde”, but unfortunately, the available information is quite limited and does not provide a detailed analysis of unique applications. The sources primarily offer product information and general properties of the compound .
Safety and Hazards
This compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of juglone, which is used as a building block in the total synthesis of naturally occurring naphthoquinones and their bioactive synthetic analogs . These compounds are prepared by aryl-aryl coupling reactions .
Mode of Action
It is known that this compound is synthesized via an acetyl migration . The solvent and reaction temperature greatly influence the migration process .
Biochemical Pathways
It is known that this compound is used in the synthesis of naphthoquinones and their bioactive synthetic analogs . These compounds are known to have various biological activities, suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that this compound is used in the synthesis of naphthoquinones and their bioactive synthetic analogs . These compounds are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects.
Action Environment
It is known that the solvent and reaction temperature greatly influence the acetyl migration process during the synthesis of this compound .
properties
IUPAC Name |
4,8-dimethoxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-11-7-6-9(8-14)13-10(11)4-3-5-12(13)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWMJXDYPQFBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346439 | |
Record name | 4,8-dimethoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethoxy-1-naphthaldehyde | |
CAS RN |
69833-11-0 | |
Record name | 4,8-dimethoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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